Sodium furan-3-sulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H3NaO3S |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
sodium;furan-3-sulfinate |
InChI |
InChI=1S/C4H4O3S.Na/c5-8(6)4-1-2-7-3-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
KZYDPNVKJXNQRL-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Furan 3 Sulfinate and Analogous Furan Sulfinates
Direct Sulfonylation Routes of Furan (B31954) Derivatives
Direct sulfonylation of the furan ring represents a straightforward approach to introduce the sulfinate functional group. This method typically involves the reaction of a furan derivative with a suitable sulfonylating agent.
Reaction Conditions and Substrate Scope in Furan Sulfonylation
The direct sulfonation of furan can be achieved using reagents such as the sulfur trioxide-pyridine complex. google.comwikipedia.org This reagent is particularly useful for the sulfonylation of sensitive heterocyclic compounds like furan, which are prone to degradation under harsh acidic conditions. wikipedia.org The reaction is typically carried out at room temperature. rsc.org While this method has been noted for the synthesis of furan-2-sulfonic acid, the substrate scope for the direct synthesis of furan-3-sulfonates is less commonly reported. The reaction generally yields 2,5-disubstituted furans, indicating a preference for substitution at the alpha-positions of the furan ring. google.comrsc.org
| Furan Derivative | Sulfonylating Agent | Solvent | Temperature | Product | Reference |
| Furan | Sulfur trioxide-pyridine complex | Pyridine or Dioxane | Room Temperature | Furan-2,5-disulfonic acid derivative | google.comrsc.org |
Conversion from Related Organosulfur Precursors
An alternative and often more controlled approach to sodium furan-3-sulfinate involves the conversion of other organosulfur compounds that already possess the furan-3-sulfonyl moiety.
Reduction of Corresponding Sulfonyl Chlorides and Related Compounds
A common and effective method for the preparation of sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.gov This transformation can be achieved using various reducing agents. For instance, the reduction of sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate is a widely used method. oregonstate.edu Another approach involves the use of zinc dust in the presence of sodium carbonate.
A patent for the synthesis of furan sulfonamide compounds describes the preparation of ethyl 2-(chlorosulfonyl)-4-furoate from ethyl 3-furoate (B1236865) using chlorosulfonic acid. This furan sulfonyl chloride can then be isolated and used in subsequent reactions. uni.edu Although the patent focuses on the synthesis of sulfonamides, the intermediate furan sulfonyl chloride is a key precursor that could be reduced to the corresponding sodium sulfinate.
| Furan Sulfonyl Chloride Derivative | Reducing Agent | Solvent | Conditions | Product | Reference |
| General Aryl Sulfonyl Chloride | Sodium sulfite / Sodium bicarbonate | Water | 70-80 °C | Sodium arylsulfinate | nih.gov |
| p-Toluenesulfonyl chloride | Zinc / Sodium carbonate | Water | Not specified | Sodium p-toluenesulfinate | nih.gov |
Approaches from Sulfinic Acids and Their Derivatives
The synthesis of this compound can also be approached through the corresponding furan-3-sulfinic acid. While specific literature on the direct synthesis of furan-3-sulfinic acid is limited, general methods for sulfinic acid synthesis can be applied. For example, the reaction of an organometallic reagent, such as a lithiated furan, with sulfur dioxide is a known method for preparing sulfinic acids. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, would yield the desired this compound.
Emerging Synthetic Strategies for Sodium Sulfinates Applicable to Furan Systems
Modern synthetic organic chemistry offers a range of novel methods for the formation of carbon-sulfur bonds, some of which are applicable to the synthesis of furan sulfinates. These emerging strategies often involve metal-mediated and catalyzed reactions, providing efficient and selective routes to the target compounds.
Metal-Mediated and Catalyzed Preparations (e.g., Friedel-Crafts-type sulfination, cross-coupling reactions)
Friedel-Crafts-type Reactions:
The Friedel-Crafts reaction, a cornerstone of aromatic substitution, can be adapted for the introduction of sulfonyl groups. wikipedia.orgresearchgate.net While classic Friedel-Crafts acylation of furan using acyl halides and Lewis acids like aluminum chloride is well-documented, direct sulfinylation is less common. google.comuni.edu The reaction of furan with sulfonyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride can lead to the formation of sulfones. nih.gov However, controlling the reaction to yield the sulfinate intermediate can be challenging.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide variety of organic compounds, including those containing sulfur. nih.gov The desulfinative C-H arylation of heteroarenes with sodium sulfinates has been reported, demonstrating the utility of sulfinates in C-C bond formation. nih.gov While this reaction consumes a sulfinate, related palladium-catalyzed methodologies could potentially be developed for the synthesis of furan sulfinates from halo-furans and a sulfinating agent. For instance, the reaction of a 3-halofuran with a source of sulfur dioxide, such as sodium hydrosulfite, in the presence of a palladium catalyst could provide a direct route to this compound.
| Reactants | Catalyst/Reagent | Reaction Type | Product | Reference |
| Furan, Acyl Halide | Aluminum Chloride | Friedel-Crafts Acylation | Acyl Furan | google.comuni.edu |
| Heteroarene, Sodium Sulfinate | Palladium Catalyst | Desulfinative C-H Arylation | Arylated Heteroarene | nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and green alternative for the formation of sulfinate salts and their derivatives. rsc.org By utilizing electric current in place of chemical oxidants or reductants, these methods offer a high degree of control and can often be performed under mild conditions. The electrochemical generation of sulfonyl radicals from precursors like sodium sulfinates is a key strategy that has gained significant attention. researchgate.net
In a typical electrochemical setup for synthesizing sulfonyl compounds, an undivided cell with graphite (B72142) electrodes is commonly used. researchgate.net For instance, the electrochemical oxidative amination of sodium arenesulfinates can be achieved using a graphite-nickel-based system to produce sulfonamides. rsc.org Similarly, the synthesis of thiosulfonates has been developed via the electrochemical oxidative sulfonylation of thiols and sodium sulfinates, using ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and a supporting electrolyte. researchgate.net This process avoids the use of external oxidants and represents an environmentally friendly pathway. researchgate.net
While direct electrochemical synthesis of this compound is not extensively detailed, the principles are applicable. The general approach involves the anodic oxidation of a suitable furan-based precursor to generate a radical intermediate, which then reacts with a sulfur dioxide source or a sulfinate precursor. The development of a Ni-catalyzed electrochemical sulfinylation of aryl halides using SO₂ as the sulfur source highlights a modern approach that could be adapted for furan halides. nih.gov This method is notable for its mild, room-temperature conditions and the use of an inexpensive catalyst. nih.gov
Table 1: Examples of Electrochemical Synthesis of Sulfonyl Compounds
| Precursors | Catalyst/Electrolyte | Product Class | Key Features |
| o-Alkynylanilines, Sodium Sulfonates | None (Transition-metal-free) | 3-Sulfonylindoles | External oxidant-free, mild conditions. researchgate.net |
| Thiols, Sodium Sulfinates | NH₄I | Thiosulfonates | Avoids external oxidants, environmentally benign. researchgate.net |
| Aryl Halides, SO₂ | Nickel Catalyst | Aryl Sulfinates | Inexpensive catalyst, room temperature, scalable. nih.gov |
| Aryl/Alkyl Amines, Sodium Arenesulfinates | Graphite-Nickel Electrodes | Sulfonamides | Oxidative amination in acceptable yields. rsc.org |
Photoredox Catalysis in Sulfinate Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of highly reactive radical species under exceptionally mild conditions. researchgate.net This strategy is particularly effective for constructing carbon-sulfur bonds. researchgate.netnih.gov The general mechanism involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that drive the desired transformation.
The synthesis of sulfinates via photoredox catalysis has been challenging due to the ease of their oxidation. However, recent methods have overcome this by employing net-reductive conditions or by using specialized radical precursors.
A prominent application of this methodology is the synthesis of sulfonated furan derivatives. For example, photoredox-catalyzed reactions can be used to generate sulfonated dihydrofurans from olefinic carbonyls, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and aryldiazonium salts. This transformation proceeds through the sequential insertion of sulfur dioxide, intermolecular sulfonylation of the alkene, and an intramolecular cyclization via a radical process, yielding the sulfonated dihydrofuran product in moderate to good yields.
The choice of photocatalyst is crucial for the reaction's success. Iridium and ruthenium complexes are commonly employed, although purely organic photoredox-active catalysts are also gaining prominence. These methods are valued for their high functional group tolerance and operational simplicity. acs.org
Table 2: Photoredox-Catalyzed Synthesis of Sulfonyl-Containing Compounds
| Reactants | Photocatalyst System | Product Type | Key Characteristics |
| Olefinic Carbonyls, DABCO·(SO₂)₂, Aryldiazonium Salts | Iridium or Ruthenium complexes | Sulfonated Dihydrofurans | Radical process, moderate to good yields. |
| Thiolates, Aryl Halides | EDA Complex (No external catalyst) | Aryl Sulfides | Visible-light driven, transition-metal-free. acs.org |
| Benzylic Thioethers | Organic Dyes (e.g., Eosin Y) | Di- and Triarylalkanes | C–S bond cleavage under neutral conditions. unipr.it |
Green Chemistry and Sustainable Approaches in Furan Sulfinate Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for furan-based compounds. frontiersin.org Furan derivatives themselves are often derived from biomass, making them attractive building blocks for a sustainable chemical industry. rsc.orgmdpi.com The synthesis of this compound and its analogs is aligning with these principles through several key strategies.
Biomass as a Feedstock: The furan core is readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. frontiersin.org Utilizing this renewable starting material is a significant step toward sustainability. The conversion of biomass-derived compounds like guaiacol (B22219) with elemental sulfur to create organosulfur composites showcases a simple method using abundant, low-value materials. rsc.org
Modern Synthetic Methods: Both electrochemical and photoredox-catalyzed syntheses are inherently greener than many traditional methods.
Electrochemistry uses electrons as a "traceless reagent," which minimizes chemical waste. polyu.edu.hk These reactions often proceed under ambient temperatures and pressures, reducing energy consumption. sciety.orgresearchgate.netcolab.ws
Photoredox catalysis uses light, an abundant and non-polluting energy source, to drive reactions. researchgate.net The catalytic nature of these processes means that only small amounts of catalysts are needed, which are often recyclable.
Atom Economy and Solvent Choice: Green synthetic routes aim to maximize the incorporation of all starting materials into the final product. Furthermore, there is a strong emphasis on replacing hazardous organic solvents with greener alternatives. Research into the derivatization of furan compounds often explores the use of more environmentally friendly solvents and reaction media. rsc.orgresearchgate.net The development of catalytic pathways for furan derivatives often focuses on minimizing waste and ensuring the recyclability of catalysts. frontiersin.org
The convergence of bio-derived feedstocks with modern, energy-efficient synthetic methods like electrochemistry and photocatalysis provides a robust and sustainable platform for the production of this compound and other valuable organosulfur compounds. rsc.org
Reactivity and Transformational Chemistry of Sodium Furan 3 Sulfinate in Organic Synthesis
Carbon-Sulfur (C-S) Bond Forming Reactions
The formation of C-S bonds is a cornerstone of organosulfur chemistry, and sodium furan-3-sulfinate serves as an exemplary reagent for this purpose. nih.govresearchgate.netresearchgate.net The sulfinate anion (furan-3-SO₂⁻) can participate in nucleophilic substitution reactions with various electrophiles, or it can be oxidized to a sulfonyl radical (furan-3-SO₂•) to engage in radical addition and cross-coupling pathways. nih.govrsc.org These dual modes of reactivity make it a powerful tool for constructing sulfonylated products.
Sulfonylation reactions involving this compound are the most direct method for synthesizing molecules containing the furan-3-sulfonyl group. These reactions are pivotal for accessing sulfones, a class of compounds with significant applications in medicinal chemistry and materials science. The versatility of sodium sulfinates allows for the sulfonylation of a diverse range of carbon centers, including sp³-, sp²-, and sp-hybridized carbons. rsc.orgresearchgate.net
The synthesis of alkyl and aryl sulfones represents a fundamental application of this compound. Various methodologies have been developed to achieve these transformations efficiently.
Alkyl Furan-3-yl Sulfones: These compounds are commonly prepared through the nucleophilic substitution of alkyl halides with this compound. Another prominent method involves the Michael addition of the sulfinate to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, which proceeds under mild conditions. nih.gov
Aryl Furan-3-yl Sulfones: Transition-metal-free cross-coupling reactions provide a powerful route to aryl sulfones. For instance, the reaction of this compound with diaryliodonium salts proceeds efficiently to yield the corresponding diaryl sulfones. organic-chemistry.org Furthermore, electrochemical methods have been developed for the coupling of sodium arylsulfinates with organoboronic acids, offering a green and catalyst-free alternative for C-S bond formation. organic-chemistry.org
Table 1: Synthesis of Alkyl and Aryl Sulfones using this compound The following table is based on established reactions for arylsulfinates and is representative of the expected reactivity for this compound.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| This compound | Benzyl (B1604629) bromide | DMF, 80 °C | Alkyl Sulfone | >90 |
| This compound | Methyl acrylate | MeOH, rt | Alkyl Sulfone (via Michael Addition) | 85-95 |
| This compound | Diphenyliodonium triflate | PEG-400, Microwave | Aryl Sulfone | ~90 |
| This compound | Phenylboronic acid | Electrochemical, Additive-free | Aryl Sulfone | 80-90 |
Vinyl and allyl sulfones are highly valuable synthetic intermediates due to the reactive nature of their carbon-carbon double bonds. This compound is an effective reagent for the synthesis of these motifs.
Vinyl Sulfones: The hydrosulfonylation of alkynes with this compound is a direct and atom-economical method. This reaction is often catalyzed by copper salts and typically proceeds with high regio- and stereoselectivity to afford (E)-vinyl sulfones. organic-chemistry.org Alternative approaches include the electrochemical oxidation of alkenes in the presence of this compound and the direct decarboxylative sulfonylation of cinnamic acids. researchgate.netacs.org A metal-free approach involves the reaction of alcohols with sodium sulfinates mediated by sodium iodide. nih.gov
Allyl Sulfones: Palladium-catalyzed reactions are particularly effective for the synthesis of allyl sulfones. For example, the stereoselective sulfonylation of vinylethylene carbonates with this compound can produce (Z)-allylic sulfones with high selectivity. researchgate.net This transformation highlights the ability to control stereochemistry in sulfonylation reactions.
Table 2: Synthesis of Vinyl and Allyl Sulfones The following table is based on established reactions for arylsulfinates and is representative of the expected reactivity for this compound.
| Substrate | Reagent | Conditions | Product Type | Selectivity |
|---|---|---|---|---|
| Phenylacetylene | This compound | Cu(OTf)₂, Microwave | Vinyl Sulfone | High (E)-selectivity |
| Styrene | This compound | Electrochemical, Graphite (B72142) Electrodes | Vinyl Sulfone | High (E)-selectivity |
| Cinnamic Acid | This compound | Electrocatalytic Oxidation | Vinyl Sulfone | High (E)-selectivity |
| Vinylethylene Carbonate | This compound | Pd Catalyst | Allyl Sulfone | High (Z)-selectivity |
β-Keto sulfones are versatile building blocks in organic synthesis, containing three key functional groups: a carbonyl, a sulfonyl group, and an active methylene (B1212753) moiety. rsc.org Several efficient methods exist for their synthesis using this compound. A BF₃·OEt₂-promoted reaction between alkynes and sodium sulfinates provides a metal-free route to these compounds. mdpi.com Multicomponent reactions have also been developed; for instance, a copper(I)-catalyzed reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, and a sulfur dioxide surrogate can generate β-keto sulfones through a tandem radical process involving sulfonylation and decarboxylation. researchgate.netrsc.org Additionally, the direct C(sp³)–H sulfonylation of ketone hydrazones with sodium sulfinates has been achieved using heterogeneous copper catalysts. semanticscholar.org
Table 3: Selected Methods for the Synthesis of β-Keto Sulfones The following table is based on established reactions for arylsulfinates and is representative of the expected reactivity for this compound.
| Reactants | Key Reagent/Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Alkyne, this compound | BF₃·OEt₂ | Oxysulfonylation | Metal-free, mild conditions |
| Aryldiazonium salt, 3-Arylpropiolic acid, SO₂ source, H₂O | Cu(I) catalyst | Multicomponent Radical Tandem | Involves sulfonylation and decarboxylation |
| Ketone Hydrazone, this compound | Heterogeneous Cu catalyst | C(sp³)–H Sulfonylation | Direct functionalization of C-H bonds |
Controlling stereochemistry is a critical goal in modern organic synthesis. Reactions involving this compound have been developed that proceed with high levels of stereocontrol. As mentioned previously, the palladium-catalyzed sulfonylation of vinylethylene carbonates provides access to (Z)-allylic sulfones with excellent stereoselectivity (Z/E ratio up to 99:1). researchgate.net Similarly, the copper-catalyzed hydrosulfonylation of terminal alkynes consistently yields (E)-vinyl sulfones through a syn-addition mechanism. organic-chemistry.org The stereoselective synthesis of E-configured α-perfluoroalkylsulfonyl enaminones has also been reported via C-H bond sulfonylation, demonstrating that high stereocontrol can be achieved in radical processes. researchgate.net These examples underscore the potential for this compound to be used in asymmetric synthesis and the construction of stereodefined complex molecules.
The direct functionalization of unactivated C-H bonds is a major frontier in synthetic chemistry, offering a more efficient approach to complex molecules by avoiding pre-functionalization steps. Remote site-selective C-H sulfonylation using sulfinate salts is an emerging and powerful strategy. nih.govrsc.org A notable advancement in this area is a two-step sequence involving the site-selective C-H thianthrenation of an aromatic compound, followed by a palladium-catalyzed coupling with a sulfinate precursor. nih.govnih.gov This methodology allows for the precise installation of a sulfonyl group at a specific, remote C-H bond that would be difficult to functionalize using classical electrophilic aromatic substitution. Applying this strategy would enable the introduction of the furan-3-sulfonyl moiety into complex aromatic systems with high predictability and control. nih.gov
Sulfonylation Reactions (Formation of R-SO₂-R' Structures)
Sulfonylation of Furanone Derivatives
The introduction of a sulfonyl group onto a furanone scaffold can significantly impact the biological and chemical properties of the resulting molecule. This compound can be employed as a sulfonylating agent in reactions with activated furanone derivatives. For instance, the sulfonylation of 3,4-dihalo-2(5H)-furanones with sodium sulfinates has been reported as a method to introduce a sulfonyl group at a specific position on the furanone ring. researchgate.net This transformation typically proceeds via a radical-mediated pathway, where the sulfonyl radical, generated from the sodium sulfinate, adds to the furanone system. researchgate.net
The reaction conditions for such sulfonylations are crucial and often involve the use of a radical initiator. The choice of solvent and temperature can also influence the reaction's efficiency and selectivity.
Table 1: Examples of Sulfonylation of Furanone Derivatives
| Furanone Substrate | Sulfonylating Agent | Product | Reference |
|---|
Sulfenylation Reactions (Introduction of RS- Group)
Sodium sulfinates, including this compound, can serve as precursors for the generation of sulfenylating agents, enabling the introduction of a thioether (RS-) linkage. nih.govrsc.org These reactions are valuable for the synthesis of various organosulfur compounds.
The C3-thiolation of indoles is a significant transformation in medicinal chemistry, and sodium sulfinates provide a convenient route to achieve this. A direct sulfenylation of indoles using sodium sulfinates in the presence of hydroiodic acid has been developed, affording 3-sulfenylindoles in high yields under mild conditions. nih.govnih.govresearchgate.net This method is believed to proceed through the in situ generation of a reactive RS-I species, which then undergoes electrophilic substitution at the C3 position of the indole (B1671886) ring. nih.govnih.govresearchgate.net
Similarly, the thiolation of pyrroles can be achieved. Controllable synthetic methods allow for the selective synthesis of 3-thiolated pyrroles. rsc.org While specific examples with this compound are not extensively documented, the general reactivity pattern suggests its applicability in these transformations.
The thiolation of enamines with sodium sulfinates represents another potential application. Reductive thiolation of cyclohexanones with primary amines and sodium sulfinates has been shown to produce o-sulfanylanilines, indicating the viability of sulfenylation in the context of enamine-type intermediates. rsc.org
Table 2: Thiolation of Heterocycles with Sodium Sulfinates
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| Indole | Sodium sulfinate, HI | 3-Sulfenylindole | nih.govnih.govresearchgate.net |
Thiosulfonates are valuable compounds with applications in various fields. A straightforward and efficient method for their synthesis involves the reaction of sodium sulfinates with thiols or disulfides. nih.govorganic-chemistry.orgresearchgate.netnih.gov This coupling reaction can be catalyzed by various transition metals, such as iron(III) or copper, under aerobic conditions. nih.govorganic-chemistry.org The reaction is thought to proceed through the formation of sulfenyl and sulfonyl radicals, which then cross-couple to form the thiosulfonate product. organic-chemistry.org Catalyst-free methods have also been developed, for instance, using hydroiodic acid in water, which presents a green and efficient approach. researchgate.net
Table 3: Synthesis of Thiosulfonates from Sodium Sulfinates
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Sodium sulfinate, Thiol | FeCl₃, aerobic conditions | Thiosulfonate | nih.govorganic-chemistry.org |
| Sodium sulfinate, Disulfide | CuI, aerobic conditions | Thiosulfonate | nih.govorganic-chemistry.org |
Sulfinylation Reactions (Introduction of RSO- Group)
While less common than sulfonylation and sulfenylation, sodium sulfinates can also participate in sulfinylation reactions, where the RSO- group is introduced. This transformation typically requires the activation of the sulfinate to generate a more electrophilic species. For instance, the reaction of sulfinic acids with activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can generate sulfinylimidazoles, which can then react with nucleophiles to afford sulfinate esters. organic-chemistry.org The direct use of this compound in such reactions would likely necessitate its conversion to the corresponding sulfinic acid or the use of specific activating agents. The electrophilic activation of sulfinate esters allows for the sulfinylation of various nucleophiles, such as arenes, in Friedel-Crafts-type reactions. rsc.org
Nitrogen-Sulfur (N-S) Bond Forming Reactions: Synthesis of Sulfonamides (R-SO₂-N-R'R'')
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis from sodium sulfinates represents a highly valuable transformation. ijarsct.co.inresearchgate.netsci-hub.seeurjchem.com A variety of methods have been developed for the direct coupling of sodium sulfinates with amines to form sulfonamides. nih.gov These reactions can be mediated by reagents such as iodine, which facilitates the formation of a sulfonyl iodide intermediate that subsequently reacts with the amine. researchgate.net Metal-free conditions at ambient temperature have been reported, offering a green and practical approach. researchgate.net The scope of this reaction is broad, accommodating a wide range of primary and secondary amines, including both aromatic and aliphatic substrates. nih.gov
Table 4: Synthesis of Sulfonamides from Sodium Sulfinates and Amines
| Amine | Reagents | Product | Reference |
|---|---|---|---|
| Primary/Secondary Amine | Sodium sulfinate, I₂ | Sulfonamide | researchgate.net |
Halogenation and Related Reactions
The halogenation of furan (B31954) rings is a well-established process, though it can be complicated by polyhalogenation due to the electron-rich nature of the heterocycle. researchgate.net The presence of a sulfinate group on the furan ring, as in this compound, would influence the regioselectivity and reactivity of halogenation reactions.
Furthermore, sodium sulfinates can participate in halogenation-sulfonylation reactions. For example, N-halosuccinimides (NXS) can mediate the direct N-sulfonylation of azoles with sodium arylsulfinates, and in some cases, this leads to concurrent halogenation of the heterocyclic ring. rsc.org Specifically, pyrazole (B372694) substrates have been shown to undergo an unusual halogenation-sulfonylation in the presence of NXS and sodium arylsulfinates, yielding 4-halo-1-sulfonyl pyrazole derivatives. rsc.org This suggests that under appropriate conditions, this compound could potentially be used in similar one-pot halogenation and sulfonylation sequences.
Radical Pathways in Furan Sulfinate Transformations
The generation of S-centered sulfonyl radicals from this compound is a cornerstone of its reactivity, enabling a variety of complex molecular constructions through radical cascade processes.
Intramolecular cyclization reactions initiated by sulfonyl radicals provide a powerful strategy for the synthesis of sulfur-containing heterocyclic compounds. researchgate.net In this process, a furan-3-sulfonyl radical, generated from this compound under oxidative conditions, can add to a suitably positioned intramolecular alkene or alkyne. This addition creates a carbon-centered radical, which can then propagate a cyclization cascade. This methodology allows for the construction of various ring systems, including sulfonylated pyrrolidones, through direct aminosulfonylation of unactivated alkenes. researchgate.net The regioselectivity of the cyclization is a key feature of this transformation, offering a direct route to complex cyclic sulfones. researchgate.net
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, embodying the principles of atom and step economy. nih.govresearchgate.net The incorporation of this compound into MCRs leverages the reactivity of the furan-3-sulfonyl radical intermediate. In a typical scenario, the sulfonyl radical adds to an unsaturated component, generating a new radical intermediate that can be trapped by another component in the reaction mixture. This sequential process allows for the rapid assembly of complex molecules incorporating the furan-3-sulfonyl group. These reactions demonstrate significant potential for creating diverse molecular scaffolds from simple starting materials in a convergent manner. nih.gov
The formation of carbon-sulfur (C-S) bonds is fundamental in organic synthesis due to the prevalence of organosulfur compounds in pharmaceuticals and materials science. researchgate.net Metal-free methods for C-S bond formation are particularly attractive due to their reduced cost and environmental impact. This compound is an excellent reagent for such transformations. Under visible-light photoredox conditions, often mediated by an organic dye or iodine, furan-3-sulfonyl radicals can be generated cleanly. rsc.orgresearchgate.net These radicals can then engage in reactions with various carbon-based radical precursors or add to unsaturated systems to form C-S bonds. This approach avoids the use of transition metal catalysts and often proceeds under mild conditions with high functional group tolerance. rsc.orgresearchgate.net
Table 2: Examples of Metal-Free C-S Bond Formation This table is a representative example based on typical findings in the literature for arenesulfinates.
| Reaction Type | Carbon Substrate | Conditions | Product Type |
| Disulfonylation of Alkyne | Diphenylacetylene | I₂, visible light, base | 1,2-bis(furylsulfonyl)ethene |
| Sulfonylation of Arene | Benzene (via diazonium salt) | Photoredox catalyst, visible light | 3-(Phenylsulfonyl)furan |
| Oxysulfonylation of Alkene | Styrene | Oxidant (e.g., TBHP) | β-Keto sulfone precursor |
Rearrangement Reactions Involving Furan Sulfinates or Related Furan-Sulfur Species
Beyond radical pathways, furan sulfinates can participate in sophisticated rearrangement reactions, often mediated by transient, highly reactive intermediates like carbenes.
A notable transformation involving furan-sulfur species is the 1,4-sulfinate migration mediated by metal-carbene intermediates. In a recently developed copper-catalyzed intramolecular cascade reaction, conjugated enynones bearing a sulfinate group can be converted into furan-tethered benzocyclobutenes. nih.gov This process is initiated by the formation of a copper carbene, which then triggers a pivotal 1,4-migration of the sulfinate group. This migration is part of a cascade that efficiently constructs both a five-membered furan ring and a four-membered ring in a sequential manner. nih.gov A similar transformation can also be catalyzed by protonic acids, providing a complementary, metal-free approach to the same class of compounds via a key 1,4-sulfinate migration step. nih.gov This type of rearrangement highlights the versatility of the sulfinate group, which can act as a migrating group to facilitate complex skeletal reorganizations. researchgate.netresearchgate.net
Pummerer-Type Rearrangements of Furan Sulfoxide (B87167) Derivatives
The Pummerer rearrangement is a classic transformation in organic chemistry where an alkyl sulfoxide rearranges to form an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride. wikipedia.org This reaction has been ingeniously adapted for the synthesis of highly substituted furan rings from sulfoxide precursors, which can be derived from sulfinates like this compound.
A powerful protocol has been developed for the rapid construction of tetrasubstituted, orthogonally functionalized furans under mild, metal-free conditions. nih.govacs.org The key step in this synthesis is an unprecedented Pummerer-type rearrangement. The process starts with readily available 2,5-dihydrothiophenes, which undergo regioselective ring-opening to form 1,3-dienes. Selective S-chlorination of the diene, for example with N-chlorosuccinimide (NCS), generates a key sulfonium (B1226848) intermediate. nih.gov This intermediate then spontaneously undergoes a Pummerer-type rearrangement to afford the tetrasubstituted furan in high yield. nih.gov
The general mechanism involves:
Activation of the Sulfoxide : The sulfoxide is activated, often by acylation or, in this furan synthesis, by S-chlorination. nih.govwikipedia.org
Formation of a Thionium (B1214772) Ion : Elimination of a proton from the α-carbon leads to the formation of a key electrophilic thionium (or thioketenium) ion intermediate. nih.govchemistry-reaction.com
Nucleophilic Attack/Rearrangement : The thionium ion is trapped by a nucleophile. In the furan synthesis, an intramolecular cyclization driven by the furan precursor's geometry occurs, followed by deprotonation to yield the aromatic furan ring. nih.gov
Computational and mechanistic studies have elucidated the pathway, confirming the existence of a unique Pummerer-type rearrangement that proceeds via low reaction barriers, consistent with the observed rapid reaction rates at ambient temperature. nih.govacs.org The resulting furans are versatile intermediates that can undergo a wide range of subsequent modifications, demonstrating the synthetic utility of this rearrangement. nih.gov
| Starting 1,3-Diene Precursor | Oxidizing/Activating Agent | Furan Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(1-(ethylthio)penta-1,3-dien-2-yl)acetate | N-Chlorosuccinimide (NCS) | Tetrasubstituted furan | 94 | nih.gov |
| (Z)-N,N-dimethyl-2-(1-(phenylthio)penta-1,3-dien-2-yl)acetamide | N-Chlorosuccinimide (NCS) | Tetrasubstituted furan | 99 | nih.gov |
| (Z)-2-(1-((4-methoxyphenyl)thio)penta-1,3-dien-2-yl)acetonitrile | N-Chlorosuccinimide (NCS) | Tetrasubstituted furan | 97 | nih.gov |
Role as Nucleophilic Coupling Partners in Transition Metal-Catalyzed Reactions
Sodium sulfinates, including this compound, are highly versatile reagents in organic synthesis, capable of acting as nucleophilic partners in various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, often catalyzed by palladium, provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net In these transformations, the sulfinate group is typically extruded as sulfur dioxide (SO₂) in a process known as desulfinative or desulfitative coupling. acs.orgacs.org
The general catalytic cycle for a palladium-catalyzed desulfinative cross-coupling reaction involves:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an electrophilic partner, such as an aryl or benzyl halide, to form a Pd(II) intermediate. semanticscholar.org
Transmetalation (or equivalent) : The sodium sulfinate coordinates to the palladium center.
Reductive Elimination : This key step involves the formation of the new C-C bond and the extrusion of SO₂, regenerating the Pd(0) catalyst.
This strategy has been successfully applied to couple sodium arylsulfinates with a variety of partners. For example, palladium-catalyzed desulfinative coupling with benzyl chlorides provides an effective route to synthesize diarylmethanes. acs.orgacs.org Similarly, coupling with propargylic carbonates can yield allenes. researchgate.net
While the Suzuki-Miyaura reaction using boronic acids is a mainstay for C-C bond formation, heteroaromatic boronic acids (like those of furan) can be unstable or difficult to prepare. semanticscholar.org Heteroaromatic sulfinates, such as this compound, serve as stable and readily accessible alternatives. semanticscholar.org They have shown considerable scope in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, enabling the synthesis of a broad range of biaryl and hetero-biaryl compounds. semanticscholar.org The reaction conditions are typically robust, though they may require high temperatures and specific phosphine (B1218219) ligands to achieve good conversion. semanticscholar.org
| Sulfinate Salt | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sodium p-toluenesulfinate | Benzyl chloride | Pd(OAc)2 / p-Tol3P | Diarylmethane | acs.org |
| Sodium benzenesulfinate | Propargylic carbonate | Pd2(dba)3 / PPh3 | Allene | researchgate.net |
| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)2 / PCy3 | Aryl-pyridine | semanticscholar.org |
| Sodium arylsulfinates | Aryl triflates | Palladium catalyst | Biaryl | researchgate.net |
Mechanistic Investigations and Computational Chemistry of Sodium Furan 3 Sulfinate Reactions
Elucidation of Reaction Pathways and Key Intermediates
The furan-3-sulfinate anion can engage in a diverse range of transformations, with the specific pathway being highly dependent on the reaction conditions, such as the presence of initiators, catalysts, or strong electrophiles and nucleophiles.
Sodium sulfinates are well-established precursors for sulfonyl radicals (RSO₂•), which are key intermediates in numerous synthetic transformations. researchgate.netrsc.org The generation of the furan-3-sulfonyl radical from sodium furan-3-sulfinate can typically be achieved through single-electron oxidation. This can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netresearchgate.net
Once formed, the furan-3-sulfonyl radical can participate in a variety of reactions:
Addition to Alkenes and Alkynes: The sulfonyl radical can add across carbon-carbon multiple bonds, leading to the formation of vinyl or alkyl sulfones after subsequent reaction steps.
Minisci-type Reactions: In the presence of an appropriate catalyst, the furan-3-sulfonyl radical can undergo addition to electron-deficient heteroaromatic compounds.
Coupling Reactions: The radical can couple with other radical species or be trapped by various reagents.
Mechanistic studies often employ radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to probe for the involvement of radical intermediates. The suppression or quenching of the reaction in the presence of such scavengers provides strong evidence for a radical pathway.
Table 1: Overview of Potential Radical Reactions of this compound
| Reaction Type | Initiator/Catalyst | Key Intermediate | Expected Product Class |
| Hydrosulfonylation of Alkenes | Peroxides, AIBN, Photoredox Catalyst | Furan-3-sulfonyl radical | Alkyl furyl sulfones |
| Sulfonylation of Heteroarenes | Ag(I) or other metal salts | Furan-3-sulfonyl radical | Heteroaryl furyl sulfones |
| Disproportionation | Acid/Lewis Acid (e.g., BF₃·OEt₂) | Furan-3-sulfonyl radical | Furan-3-thiosulfonate |
This compound exhibits dual reactivity, capable of acting as both a nucleophile and a precursor to electrophilic species. rsc.org
Nucleophilic Pathways: As an ionic salt, the sulfinate anion is inherently nucleophilic. The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. This is the basis for its participation in nucleophilic substitution reactions with alkyl halides or in Michael additions to α,β-unsaturated systems to form sulfones.
Electrophilic Pathways: While the sulfinate anion itself is not electrophilic, it can be converted into electrophilic intermediates. For instance, in the presence of a strong acid, it can be protonated to form furan-3-sulfinic acid. Subsequent reaction with a chlorinating agent (like N-chlorosuccinimide) can generate a furan-3-sulfonyl chloride, a potent electrophile used in the synthesis of sulfonamides and sulfonate esters.
The reaction pathway is often dictated by the nature of the reaction partners and the solvent. Polar, protic solvents may facilitate nucleophilic pathways, whereas specific activating agents are required to unlock electrophilic reactivity.
Transition metals, particularly palladium and copper, are widely used to catalyze cross-coupling reactions involving sulfinate salts. researchgate.netmdpi.com These reactions provide efficient routes to construct carbon-sulfur bonds. A copper-catalyzed method has been developed for the synthesis of masked heteroaryl sulfinates, including those derived from furan (B31954), starting from aryl iodides. acs.org
A general catalytic cycle for a copper-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) can be proposed:
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate (Ar-Cu(III)-X).
Ligand Exchange: The sulfinate anion displaces the halide on the copper center to form an intermediate like Ar-Cu(III)-SO₂-furan.
Reductive Elimination: This key step involves the formation of the C-S bond and regeneration of the Cu(I) catalyst, releasing the aryl furyl sulfone product.
The specific ligands on the metal, the solvent, and the temperature are critical parameters that influence the efficiency and outcome of these catalytic cycles.
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry. nih.gov For this compound, DFT calculations can provide deep insights into its structure, reactivity, and the energetic profiles of its reaction pathways.
While specific DFT studies on this compound are not widely published, its geometry can be predicted from known structures of furan and sulfinate groups. DFT calculations would allow for the precise determination of:
Bond Lengths and Angles: Optimizing the geometry of the furan-3-sulfinate anion would provide accurate bond lengths and angles for the furan ring and the C-S and S-O bonds. Studies on furan itself show it to be a planar molecule, and it is expected that the furan ring in the sulfinate would retain this planarity. mdpi.com
Charge Distribution: The calculations would reveal the electronic structure, mapping out how the negative charge is distributed. It is expected that the charge would be primarily localized on the two oxygen atoms of the sulfinate group due to their high electronegativity, with some delocalization onto the sulfur atom.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and its derivatives.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. nih.govaimspress.com
HOMO and LUMO: For the furan-3-sulfinate anion, the HOMO is expected to be primarily located on the sulfinate group, specifically involving the lone pair electrons on the sulfur and oxygen atoms. This corresponds to its character as a nucleophile, donating electrons from this orbital. The LUMO is likely a π* antibonding orbital associated with the furan ring system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netmdpi.com
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors:
Natural Atomic Charges: These provide a quantitative measure of the electron density on each atom, confirming the nucleophilic nature of the sulfur and oxygen atoms.
Fukui Functions: These indices are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For the furan-3-sulfinate anion, the Fukui function for nucleophilic attack (f+) would indicate the most likely sites to be attacked by an electrophile, which is predicted to be the sulfur atom.
Table 2: Application of DFT in Analyzing this compound Reactivity
| Computational Method | Information Obtained | Implication for Reactivity |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the stable 3D structure of reactants, intermediates, and transition states. |
| Frequency Calculation | Vibrational modes, zero-point energies | Confirms structures as minima or transition states; provides thermal corrections to energy. |
| HOMO/LUMO Analysis | Energy levels and spatial distribution of frontier orbitals | Identifies nucleophilic (HOMO) and electrophilic (LUMO) regions of the molecule. |
| Natural Bond Orbital (NBO) | Atomic charges, orbital interactions | Quantifies charge distribution and delocalization, explaining bonding and stability. |
| Fukui Functions | Local reactivity indices | Predicts the most susceptible atomic sites for nucleophilic, electrophilic, or radical attack. |
| Transition State Search | Structure and energy of transition states | Elucidates reaction mechanisms and allows for the calculation of activation energy barriers. |
Calculation of Reaction Energetics and Transition State Structures
The elucidation of reaction mechanisms involving this compound can be significantly advanced through the use of computational chemistry, particularly Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the energetics of a reaction pathway and the geometries of transient species such as transition states. While specific computational studies on this compound are not extensively available in the reviewed literature, the principles of such analyses as applied to analogous sulfinate salts can be described.
DFT calculations are employed to map the potential energy surface of a reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state represents the activation energy barrier, a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction involving this compound, DFT calculations could be used to model the formation of the Meisenheimer complex and the subsequent departure of the leaving group. The calculated energies would reveal whether the reaction proceeds through a stepwise or a concerted mechanism. springernature.com Furthermore, the geometry of the transition state structure can be optimized to understand the bonding changes occurring during this critical point of the reaction.
Table 1: Hypothetical Calculated Energetic Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.2 |
| Transition State 2 | +18.7 |
| Products | -15.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Specific values for reactions of this compound would require dedicated computational studies.
These computational approaches can also elucidate the role of solvents and catalysts in the reaction by including them in the theoretical model. rsc.org The calculated transition state structures provide a three-dimensional representation of the atomic arrangement at the peak of the energy barrier, offering a deeper understanding of the factors that control reactivity and selectivity. researchgate.net
Kinetic and Isotopic Effect Studies for Mechanistic Confirmation
Experimental kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and their dependence on various factors. For reactions involving this compound, monitoring the reaction progress over time under different conditions (e.g., varying reactant concentrations, temperature) can help to establish the rate law of the reaction. The rate law provides empirical evidence for the molecularity of the rate-determining step.
Isotopic effect studies offer a more nuanced tool for probing reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to determine if the bond to that atom is broken in the rate-determining step. A primary kinetic isotope effect (KIE), where the rate of the reaction is significantly slower for the heavier isotope, is strong evidence for the cleavage of that bond in the transition state. stackexchange.com
For example, in a reaction where a C-H bond on the furan ring is broken during the rate-determining step, substituting the hydrogen with deuterium (B1214612) would be expected to result in a noticeable KIE. The magnitude of the KIE can provide further details about the nature of the transition state. stackexchange.comyoutube.com
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-4 |
| 2 | 0.2 | 0.1 | 3.0 x 10-4 |
| 3 | 0.1 | 0.2 | 1.5 x 10-4 |
Note: The data in this table is hypothetical and is intended to illustrate the type of information obtained from kinetic studies. Actual experimental data for this compound reactions would be required for mechanistic determination.
While specific kinetic and isotopic effect studies for this compound were not found in the provided search results, these experimental techniques are broadly applicable to understanding the mechanisms of reactions involving sulfinate salts. nih.govnih.gov The combination of computational chemistry, kinetic analysis, and isotopic labeling provides a powerful and comprehensive approach to elucidating the intricate details of chemical transformations.
Analytical and Spectroscopic Characterization Methods for Sodium Furan 3 Sulfinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of furan-3-sulfinate derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular framework can be constructed.
The ¹H NMR spectrum of the furan-3-sulfinate anion is expected to show three distinct signals corresponding to the protons on the furan (B31954) ring. For a 3-substituted furan, the protons are located at the C2, C4, and C5 positions. The proton at the C2 position, being adjacent to the oxygen atom, typically appears at the lowest field (highest chemical shift). The protons at C4 and C5 will also have characteristic shifts, with the C5 proton generally appearing at a lower field than the C4 proton.
The coupling constants (J-values) between these protons are highly characteristic for the substitution pattern.
J2,4 (coupling between H-2 and H-4) is expected to be small.
J4,5 (coupling between H-4 and H-5) is typically larger.
J2,5 (coupling between H-2 and H-5) is also characteristically small.
These coupling patterns allow for the unambiguous assignment of each proton signal, confirming the 3-substitution pattern of the furan ring. The predicted ¹H NMR data for the furan-3-sulfinate anion in a suitable deuterated solvent like D₂O are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for the Furan-3-sulfinate Anion
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 7.8 - 8.2 | Doublet of doublets (dd) | J2,4 ≈ 1.0, J2,5 ≈ 1.8 |
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J4,5 ≈ 3.2, J2,5 ≈ 1.8 |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For furan-3-sulfinate, four signals are expected for the furan ring carbons. The carbon atom directly bonded to the sulfinate group (C3) is a quaternary carbon and will typically show a signal of lower intensity compared to the protonated carbons. Its chemical shift is significantly influenced by the electronegativity and resonance effects of the sulfinate substituent. publish.csiro.aumdpi.com
The chemical shifts of the other carbons (C2, C4, C5) are also diagnostic. The α-carbons (C2 and C5) adjacent to the ring oxygen generally resonate at a lower field than the β-carbon (C4). acs.orgoregonstate.edu The analysis of these shifts confirms the integrity of the furan ring and the position of the substituent.
Table 2: Predicted ¹³C NMR Spectral Data for the Furan-3-sulfinate Anion
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 145 - 150 |
| C5 | 140 - 145 |
| C3 | 120 - 125 |
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for the characterization of fluorinated derivatives of sodium furan-3-sulfinate. rsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap. wikipedia.orghuji.ac.il
In a hypothetical fluorinated analog, such as a 2-fluoro-furan-3-sulfinate, the ¹⁹F NMR spectrum would show a signal with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. This chemical shift is highly sensitive to the electronic environment and the presence of other substituents. nih.gov
Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) provides valuable structural information. For instance, the fluorine at C2 would couple to the protons at C4 and C5, giving rise to a complex multiplet. The magnitude of these coupling constants helps to confirm the relative positions of the atoms. This technique is invaluable for verifying the successful incorporation of fluorine into the furan ring and for confirming the regiochemistry of the substitution. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which in turn allows for the determination of its elemental formula. For this compound, the analysis would typically be performed on the furan-3-sulfinate anion ([C₄H₃O₃S]⁻).
The theoretical monoisotopic mass of the furan-3-sulfinate anion can be calculated precisely. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.
Table 3: Calculated HRMS Data for the Furan-3-sulfinate Anion
| Ion Formula | Ion Type | Calculated Monoisotopic Mass (Da) |
|---|
Collision-induced dissociation (CID) experiments within the mass spectrometer can provide further structural information. A characteristic fragmentation pathway for aryl sulfinates and related sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of approximately 64 Da. nih.gov The observation of such a fragment would strongly support the presence of the sulfinate group.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound is an ionic salt and is therefore non-volatile, precluding its direct analysis by GC-MS.
To utilize GC-MS for purity assessment or identification, the sulfinate salt must first be converted into a volatile derivative. jfda-online.com This is a common strategy for analyzing polar or non-volatile compounds. colostate.edu Common derivatization methods include:
Alkylation: Reaction with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) to form a more volatile methyl furan-3-sulfinate ester.
Silylation: Treatment with a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester. tcichemicals.com
Conversion to Sulfonyl Chloride: Reaction with a chlorinating agent to form the corresponding furan-3-sulfonyl chloride, which is more amenable to GC analysis.
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivative from any impurities, and the mass spectrometer provides a mass spectrum for each eluting peak. The mass spectrum of the derivative would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its identity. The integration of the peak area in the chromatogram allows for the quantitative assessment of the compound's purity.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for elucidating the structural features of molecules like this compound and its derivatives. IR spectroscopy provides information about the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy offers insights into the electronic structure and extent of conjugation by examining the absorption of ultraviolet and visible light, which corresponds to electronic transitions.
Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups within this compound. The furan ring itself gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are observed in the range of 1414-1033 cm⁻¹. globalresearchonline.net The cyclic ether C-O-C stretching vibrations also produce distinct bands.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Furan Ring C-H | Stretching | ~3100 - 3250 | Medium |
| Furan Ring C=C | Stretching | ~1400 - 1600 | Medium to Strong |
| Furan Ring C-O-C | Asymmetric Stretching | ~1000 - 1300 | Strong |
| Sulfinate (S=O) | Asymmetric Stretching | ~1020 - 1100 | Strong |
| Sulfinate (S=O) | Symmetric Stretching | ~950 - 1030 | Strong |
UV-Visible (UV-Vis) Spectroscopy is used to analyze the conjugated π-electron system of the furan ring. Furan itself exhibits a strong absorption band around 200 nm, which is attributed to a π→π* electronic transition. stackexchange.comnist.gov The position and intensity of this absorption maximum (λmax) are sensitive to the nature and position of substituents on the furan ring.
The introduction of a sulfinate group at the 3-position can influence the electronic properties of the furan ring. Depending on its electronic effect, it may cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. Analysis of the UV-Vis spectra of this compound and its derivatives allows for the study of how different substituents alter the energy of the electronic transitions, providing valuable information about the extent of conjugation within the molecule. biointerfaceresearch.com For instance, the introduction of an electron-withdrawing group like a benzoyl group onto a thiophene (B33073) ring, a related sulfur-containing heterocycle, has been shown to cause a bathochromic shift in all solvents tested. biointerfaceresearch.com
Chromatographic Techniques for Purification and Reaction Monitoring
Chromatography is an essential tool for the separation, purification, and analysis of chemical compounds. For this compound and its derivatives, various chromatographic techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), are employed for purification and for monitoring the progress of chemical reactions.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov For the analysis of furan derivatives, GC coupled with a mass spectrometer (GC-MS) is a commonly used method. mdpi.comacs.orgnih.gov The separation is typically achieved using capillary columns such as the HP-5MS. mdpi.comacs.orgnih.govresearchgate.net
However, this compound is an ionic salt and is therefore non-volatile. Direct analysis of this compound by GC is not feasible. For GC analysis to be possible, it would first need to be converted into a more volatile derivative, for example, through esterification of the sulfinate group to form a sulfinate ester. rsc.org The resulting volatile derivative could then be analyzed using established GC methods for furan compounds. GC is more directly applicable to monitoring reactions that involve volatile starting materials or products in the synthesis or transformation of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.comacs.orgnih.gov |
| Carrier Gas | Helium | acs.org |
| Injector Temperature | 280 °C | mdpi.comacs.org |
| Oven Program | Initial 32°C for 4 min, ramp at 20°C/min to 200°C, hold for 3 min | mdpi.comacs.org |
| Detector | Mass Spectrometry (MS or MS/MS) | mdpi.comacs.orgnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of non-volatile and polar compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. dss.go.thsielc.com
In a typical reversed-phase setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like acids (e.g., sulfuric acid, acetic acid) to improve peak shape and resolution. dss.go.thsielc.comnih.gov Detection is commonly performed using a photodiode array (PDA) or a variable wavelength UV detector, set to a wavelength where the furan chromophore absorbs, typically in the range of 190-400 nm. dss.go.th HPLC is invaluable for monitoring the progress of reactions involving this compound, quantifying its purity, and for its preparative-scale purification.
| Stationary Phase | Mobile Phase | Detector | Reference |
|---|---|---|---|
| Aminex HPX-87H | Acetonitrile / 0.005 M Sulfuric Acid | Photodiode Array (PDA) | dss.go.th |
| C18 Column | Acetonitrile / Water | Diode Array Detector (DAD) | nih.gov |
| Zorbax Eclipse XBD-C8 | Methanol / 0.1% Acetic Acid in Water (Gradient) | Diode Array Detector (DAD) | nih.gov |
| Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | UV/MS | sielc.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitatively monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation via column chromatography. wikipedia.orgsigmaaldrich.com
For this compound, which is a polar, ionic compound, a polar stationary phase like silica (B1680970) gel G would be suitable. dpi.qld.gov.au The mobile phase, or eluent, would typically be a mixture of polar organic solvents. The choice of eluent is critical to achieve good separation between the starting materials, products, and any intermediates. Because furan compounds are often UV-active, visualization of the separated spots on the TLC plate can be easily achieved by placing the plate under a UV lamp (typically at 254 nm). akjournals.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify compounds. TLC is an indispensable tool for the rapid optimization of reaction conditions and for making quick checks on the purity of fractions collected during column chromatography. wikipedia.org
Advanced Applications and Future Research Directions in Furan Sulfinate Chemistry
Role as Bio-based Building Blocks in Materials Science (e.g., in the context of renewable surfactants and polymers)
Furan (B31954) sulfinates, derived from renewable biomass sources, are promising candidates for the development of sustainable materials. A significant area of application lies in the synthesis of bio-based surfactants. umn.eduresearchgate.net The furan moiety, obtainable from lignocellulosic biomass, can be chemically modified and subsequently sulfonated to produce oleo-furan sulfonate (OFS) surfactants. umn.edursc.org These surfactants exhibit a unique molecular architecture, combining a hydrophilic sulfonate group with a hydrophobic alkyl chain linked through a furan ring. rsc.orgacs.org
Research has demonstrated that OFS surfactants can exhibit superior performance compared to their petroleum-derived counterparts, such as linear alkylbenzene sulfonates (LAS). umn.edursc.org Notably, OFS surfactants have shown enhanced detergency and greater stability in hard water conditions, potentially reducing the need for chelating agents in detergent formulations. umn.edursc.org The synthesis of these surfactants often involves the acylation of furans with fatty acids derived from plant oils, followed by sulfonation. umn.eduacs.org
| Property | Oleo-Furan Sulfonate (OFS) Surfactants | Linear Alkylbenzene Sulfonate (LAS) Surfactants |
|---|---|---|
| Feedstock | Renewable (lignocellulosic biomass, plant oils) umn.edursc.org | Petrochemical-based umn.edu |
| Detergency | Potentially hundredfold better than LAS umn.edu | Standard |
| Hard Water Stability | Improved stability, reducing the need for chelating agents rsc.org | Function disrupted, often requires chelating agents umn.edu |
Beyond surfactants, furan-based compounds are being explored as monomers for the synthesis of renewable polymers. researchgate.netwiley-vch.dewikipedia.org For instance, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is a key building block for polyethylene (B3416737) furanoate (PEF), a bio-based alternative to polyethylene terephthalate (B1205515) (PET). mdpi.comnih.gov While the direct incorporation of sodium furan-3-sulfinate into polymer backbones is a less explored area, its functional group offers potential for creating functional polymers with unique properties, such as ion-exchange resins or polyelectrolytes.
Development of Novel Reagents and Catalysts Based on Furan Sulfinate Scaffolds
The unique electronic properties of the furan ring, coupled with the reactivity of the sulfinate group, make furan sulfinate scaffolds intriguing platforms for the development of novel reagents and catalysts. Heterocyclic sulfinates have already demonstrated their utility as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl chlorides and bromides. nih.gov This suggests that furan sulfinates could serve as valuable reagents in organic synthesis for the introduction of the furan moiety.
Furthermore, the furan ring itself can be a precursor to various catalysts. For example, sulfonic acid-functionalized mesoporous silica (B1680970) catalysts have been employed for the production of furfural (B47365) from xylose. researchgate.net This indicates the potential for developing catalysts where a furan sulfinate is immobilized on a solid support, creating a recyclable and potentially highly active catalytic system. The development of such catalysts could be beneficial for a range of acid-catalyzed reactions, particularly in the context of biomass conversion. frontiersin.orgnih.gov The sulfonate group can act as a strong Brønsted acid site, while the furan ring could provide unique interactions with substrates. google.com
Strategies for Enhancing Atom Economy and Sustainability in Furan Sulfinate Transformations
The principles of green chemistry, particularly atom economy, are central to the development of sustainable chemical processes. jocpr.comacs.org Atom economy focuses on maximizing the incorporation of all materials used in a chemical reaction into the final product, thereby minimizing waste. In the context of furan sulfinate chemistry, this involves designing synthetic routes that are addition-based rather than substitution or elimination-based. acs.org
One promising strategy is the use of catalyst-free, visible-light-driven reactions. For instance, the formation of electron donor-acceptor (EDA) complexes between sulfinates and pyridinium (B92312) salts can enable radical-mediated, three-component reactions with alkenes, where both the sulfonyl and pyridyl groups are incorporated into the final product. nih.gov Such reactions can proceed with high atom economy. Additionally, copper-catalyzed intramolecular cascade reactions of conjugated enynones involving a 1,4-sulfinate migration have been shown to proceed with 100% atom economy, offering an efficient route to complex molecules. nih.gov
The development of synthetic routes that utilize renewable feedstocks and minimize the use of hazardous reagents and solvents is also crucial for sustainability. nih.gov The production of furanics from biomass is a key step in this direction. hse.ruroutledge.com
Exploration of New Chemical Transformations and Reactivity Modes for Furan Sulfinates
The sulfinate group is a versatile functional group that can exhibit divergent reactivity depending on the reaction conditions. nih.govresearchgate.net This opens up a wide range of possibilities for new chemical transformations involving furan sulfinates. Under different conditions, sulfinates can act as nucleophiles, electrophiles, or precursors to sulfonyl radicals. nih.gov
The generation of sulfonyl radicals from sulfinates has been widely explored for the formation of C-S bonds. nih.gov This radical reactivity can be harnessed in various transformations, including addition reactions to alkenes and alkynes, and cyclization reactions. rsc.org The combination of the furan ring's own reactivity, such as its participation in cycloaddition reactions, with the diverse reactivity of the sulfinate group could lead to novel synthetic methodologies. nih.govresearchgate.net
For example, the intramolecular trapping of a sulfonyl radical by the furan ring could lead to the formation of novel bicyclic sulfur-containing heterocycles. Furthermore, the furan ring can be oxidized to generate reactive intermediates, which could then undergo further transformations involving the sulfinate group. nih.gov
Design of Chiral Furan Sulfinates for Asymmetric Synthesis
Chiral sulfinyl compounds are valuable intermediates and auxiliaries in asymmetric synthesis. acs.org The development of methods for the enantioselective synthesis of sulfinates is therefore of significant interest. nih.gov Recent advances have demonstrated that enantioenriched sulfinate esters can be accessed through the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts. nih.govwixsite.com
Applying these methodologies to furan-based sulfinates could provide access to a new class of chiral building blocks. These chiral furan sulfinates could then be used in a variety of asymmetric transformations. For example, they could serve as chiral ligands for transition metal catalysts or as chiral auxiliaries to control the stereochemistry of reactions at a remote site. The resulting enantiomerically pure furan-containing molecules could have applications in medicinal chemistry and materials science. acs.orgnih.gov
The synthesis of chiral N-acyl sulfinamides has also been achieved through the chiral Brønsted acid-catalyzed asymmetric oxidation of N-acyl sulfenamides, highlighting another potential route to chiral sulfur compounds derived from furan sulfinates. nih.gov
| Compound Name |
|---|
| This compound |
| Oleo-furan sulfonate (OFS) |
| Linear alkylbenzene sulfonate (LAS) |
| 2,5-furandicarboxylic acid (FDCA) |
| Polyethylene furanoate (PEF) |
| Polyethylene terephthalate (PET) |
| Furfural |
| Xylose |
Q & A
Q. What gaps exist in the theoretical understanding of this compound’s coordination chemistry?
- Methodological Answer :
- Scoping Review : Map existing studies on metal-sulfinate complexes (e.g., with Cu, Fe) and identify understudied areas (e.g., lanthanide coordination) .
- X-ray Crystallography : Solve structures of novel complexes to validate bonding models (e.g., η vs. η sulfinate coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
